molecular formula C11H11N3O2 B1307809 methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 29097-01-6

methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1307809
CAS No.: 29097-01-6
M. Wt: 217.22 g/mol
InChI Key: OTNRBFVNDLYVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a versatile 5-aminopyrazole derivative intended for research and development use. As a member of the 5-aminopyrazole family, this compound serves as a key synthetic intermediate and building block in medicinal chemistry and drug discovery . The 5-aminopyrazole scaffold is a privileged structure in the design of biologically active molecules due to its ability to provide useful ligands for various enzymes and receptors . This compound is particularly valuable for the synthesis of fused heterocyclic systems. It can act as a binucleophile in cyclocondensation reactions with 1,3-dielectrophiles, enabling the preparation of a diverse range of nitrogen-containing bicyclic heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines . These condensed systems are of significant interest in the search for new therapeutic agents. Researchers utilize 5-aminopyrazole-based compounds like this methyl ester to explore potential applications across multiple therapeutic areas. The broader class of 5-aminopyrazoles has been investigated for their anticancer properties, including as inhibitors of critical signaling kinases like Aurora and cyclin-dependent kinases (CDKs) . Additional research areas include the development of anti-inflammatory, antiviral, and antibacterial agents, highlighting the scaffold's substantial utility in pharmaceutical research . The methyl ester functionality in this specific derivative offers a distinct reactivity profile compared to the more common carboxylic acid analog, potentially influencing its solubility and suitability for specific synthetic pathways. Please Note: This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 5-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-13-14(10(9)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNRBFVNDLYVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233483
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29097-01-6
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29097-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a catalyst such as Nano-ZnO to facilitate the regioselective formation of the pyrazole ring . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The use of environmentally friendly catalysts like Amberlyst-70 has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is primarily explored for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Activity
Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has demonstrated efficacy comparable to established chemotherapeutics like etoposide and camptothecin, indicating its potential as an anticancer agent .

Enzyme Inhibition
The compound acts as an enzyme inhibitor, affecting various biochemical pathways by binding to active or allosteric sites on enzymes. This mechanism enhances its therapeutic potential in treating diseases related to enzyme dysregulation .

Agricultural Chemistry

Agrochemical Development
this compound is utilized in formulating agrochemicals, particularly herbicides and fungicides. Its application helps improve crop yields and provides protection against pests . The compound's unique chemical structure allows for the development of effective agricultural products that enhance food security.

Biochemical Research

Biological Pathway Studies
In biochemical research, this compound is used to study its effects on various biological pathways. It contributes to understanding disease mechanisms and identifying potential therapeutic targets . The insights gained from such studies can lead to the development of novel treatments for complex diseases.

Material Science

Advanced Material Development
Researchers are exploring this compound for applications in material science, particularly in creating advanced materials such as polymers and coatings. These materials require specific chemical properties that the compound can provide .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of biofilm formation and bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

Case Study 2: Cancer Cell Line Evaluation

In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines such as MDA-MB-231 and A549. The findings revealed that it induced apoptosis at concentrations comparable to established chemotherapeutic agents, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Ester Group

  • Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 16078-71-0): The ethyl ester analog (C12H13N3O2) shares the same core structure but differs in alkyl chain length. However, methyl esters are more susceptible to hydrolysis under basic conditions due to reduced steric hindrance .
Property Methyl Ester Ethyl Ester
Molecular Formula C11H11N3O2 C12H13N3O2
Hydrolysis Rate (Basic) Faster Slower
Lipophilicity (LogP) Lower Higher

Heterocyclic and Aromatic Substituents

  • Methyl 5-Amino-1-(2-Pyrimidinyl)-1H-Pyrazole-4-Carboxylate (MFCD22690782): Replacing the phenyl group with a pyrimidinyl ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions. This modification is advantageous in drug design for targeting enzymes or nucleic acids .
  • Methyl 5-Amino-1-{4-[(3,4-Difluorophenyl)carbamoyl]phenyl}-1H-Pyrazole-4-Carboxylate: The 3,4-difluorophenyl carbamoyl group adds electron-withdrawing fluorine atoms, which can stabilize the compound against oxidative degradation and modulate electronic properties for improved binding affinity .

Amide vs. Ester Derivatives

  • Amides are less prone to hydrolysis than esters, making them preferable for prolonged biological activity .
Functional Group Reactivity (Hydrolysis) Hydrogen-Bonding Capacity
Methyl Ester High Moderate
Amide Low High

Dihydro Pyrazole Analogs

  • 5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carboximidamide :
    The 4,5-dihydro structure introduces a saturated pyrazole ring, reducing aromaticity and increasing conformational flexibility. This can alter binding modes in biological targets compared to fully aromatic systems .

Crystallographic and Physical Properties

  • 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid: The hydrolyzed product of the methyl ester forms a planar crystal structure (R factor = 0.043) stabilized by N–H···O hydrogen bonds. The carboxylic acid derivative has a higher melting point (247°C) compared to esters, reflecting stronger intermolecular interactions .

Key Research Findings

  • Synthetic Routes: Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via Michael addition reactions, similar to its ethyl counterpart, but with variations in alkylating agents .
  • Biological Relevance: Pyrazole esters and amides exhibit antimicrobial, anticancer, and antimalarial activities. The amino group at position 5 is critical for interactions with biological targets, while ester/amide modifications tune pharmacokinetic properties .
  • Environmental Stability : Unlike environmentally persistent free radicals (EPFRs) found in particulate matter, pyrazole derivatives are generally biodegradable, reducing ecological persistence .

Biological Activity

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H12_{12}N4_{4}O2_{2} and a molecular weight of approximately 232.24 g/mol. The compound features a pyrazole ring with an amino group and a carboxylate ester, which contribute to its biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. For instance, studies have reported that related compounds can suppress COX-2 activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study focused on derivatives of 5-amino-1H-pyrazole demonstrated that some compounds exhibit nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers . Specifically, one derivative showed IC50_{50} values of 46 nM against FGFR1 and effectively inhibited the proliferation of lung and gastric cancer cell lines .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. Interaction studies have revealed binding affinities to various biological targets, suggesting potential as a therapeutic agent in managing diseases characterized by aberrant enzyme activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring significantly affect its pharmacological properties. For example:

Compound NameMolecular FormulaUnique Features
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylateC12_{12}H14_{14}N4_{4}O2_{2}Contains a methyl group instead of an ethyl group on the phenyl ring
Methyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylateC11_{11}H12_{12}N4_{4}O2_{2}Lacks the ethyl substituent, potentially altering biological activity
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylateC12_{12}H15_{15}N4_{4}OSFeatures a sulfur atom, which may enhance certain pharmacological properties

These variations highlight the importance of SAR studies in optimizing the therapeutic potential of pyrazole derivatives.

Case Studies

Several case studies have investigated the biological efficacy of this compound and its derivatives:

Study on Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema, derivatives demonstrated significant reductions in edema compared to control groups, indicating strong anti-inflammatory effects .

Cancer Cell Proliferation Inhibition

A series of pyrazole derivatives were tested against various cancer cell lines, including HepG2 and HeLa cells. Notably, one compound exhibited over 50% inhibition of cell proliferation at low micromolar concentrations, underscoring the anticancer potential of these compounds .

Q & A

Q. What are the standard synthetic routes for methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Basic hydrolysis then yields the carboxylic acid derivative, which can be esterified to the methyl ester . Key intermediates are characterized using:

  • IR spectroscopy (to confirm functional groups like NH₂ and ester C=O).
  • X-ray crystallography (to resolve structural ambiguities, e.g., hydrogen bonding patterns).
  • ¹H/¹³C-NMR (to verify regiochemistry and purity).
    For example, X-ray studies of related pyrazole derivatives reveal planar geometries and intermolecular hydrogen bonds critical for stability .

Q. How are spectral data (e.g., NMR, IR) interpreted to confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR :
    • Aromatic protons (phenyl group) appear as multiplets at δ 7.2–7.5 ppm.
    • NH₂ protons (pyrazole C5-amino group) resonate as broad singlets at δ ~5.5 ppm, sensitive to solvent and hydrogen bonding .
  • IR :
    • Ester carbonyl (C=O) absorbs at ~1700 cm⁻¹.
    • NH₂ stretching vibrations appear at ~3300–3450 cm⁻¹.
      Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated IR) require validation via X-ray data to resolve tautomeric ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction conditions for synthesizing this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Reaction pathways : Energy profiles for cyclocondensation steps, identifying rate-limiting stages (e.g., nucleophilic attack of phenylhydrazine).
  • Tautomer stability : Comparative analysis of keto-enol tautomers to guide solvent selection (e.g., polar aprotic solvents stabilize the keto form) .
  • Transition-state modeling : To optimize catalysts or temperature for higher yields. For example, ICReDD’s reaction path search methods combine DFT with experimental data to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in pharmacological activity data for pyrazole-4-carboxylate derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., anti-inflammatory vs. ulcerogenic effects) are addressed via:

  • Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl) to isolate pharmacophores .
  • Dose-response studies : Testing across multiple concentrations to identify therapeutic windows.
  • Mechanistic assays : Enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with molecular docking to correlate activity with binding affinities .

Q. How are regiochemical outcomes controlled during pyrazole ring formation?

Methodological Answer: Regioselectivity in pyrazole synthesis depends on:

  • Substituent effects : Electron-withdrawing groups (e.g., COOCH₃) direct cyclization to the C4 position .
  • Reagent choice : DMF-DMA promotes formylation at the β-ketoester position, ensuring correct ring closure .
  • Temperature control : Higher temperatures (80–100°C) favor thermodynamic products, while lower temperatures favor kinetic intermediates .

Q. What advanced techniques validate the stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 150°C).
  • HPLC-MS : Monitors hydrolytic degradation (e.g., ester → carboxylic acid in basic media) .
  • Accelerated stability studies : Exposure to UV light, humidity, and oxidative agents (e.g., H₂O₂) to simulate long-term storage .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

Methodological Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst optimization : Use immobilized lipases for esterification steps to reduce waste.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and energy consumption .

Q. What methodologies identify intermediates in multi-step syntheses of pyrazole-4-carboxylate derivatives?

Methodological Answer:

  • LC-NMR : Combines separation with structural analysis to track intermediates in real-time.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of transient species (e.g., acyl thiourea intermediates) .
  • In situ FTIR : Monitors reaction progress by detecting functional group transformations (e.g., disappearance of NH₂ peaks) .

Q. How are pyrazole-4-carboxylates functionalized for targeted drug delivery?

Methodological Answer:

  • Prodrug design : Ester hydrolysis (e.g., methyl → carboxylic acid) enhances solubility in physiological conditions .
  • Conjugation with targeting moieties : Attach folate or peptide ligands via carbodiimide coupling to the NH₂ group for cancer-specific delivery .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve bioavailability and reduce off-target effects .

Q. What computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
  • Molecular dynamics (MD) simulations : Assess binding stability to targets (e.g., kinases) over 100-ns trajectories.
  • ADMET prediction : SwissADME or pkCSM tools estimate absorption, toxicity, and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.